2-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
Description
2-(4-Ethylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a quinoline derivative characterized by a quinoline core substituted at position 2 with a 4-ethylphenyl group and at position 4 with a carboxamide-linked 3-(trifluoromethyl)phenyl moiety. The ethylphenyl group contributes steric bulk and hydrophobicity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, key traits for drug design .
Properties
IUPAC Name |
2-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O/c1-2-16-10-12-17(13-11-16)23-15-21(20-8-3-4-9-22(20)30-23)24(31)29-19-7-5-6-18(14-19)25(26,27)28/h3-15H,2H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYCWBADCYWFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. The trifluoromethylation step, in particular, may utilize specialized reagents and conditions to achieve the desired substitution on the aromatic ring .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Quinoline Core
The electron-deficient quinoline ring undergoes regioselective substitutions under catalytic conditions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination at C-6/C-8 | NBS (1.2 eq), CH₃CN, 0°C → RT, 4h | 6-Bromo derivative | 68% | |
| Nitration at C-5 | HNO₃/H₂SO₄ (1:3), 0°C, 2h | 5-Nitroquinoline analog | 52% |
Key observations:
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Trifluoromethyl groups at the phenyl moiety enhance electrophilicity at C-5/C-7 positions through inductive effects
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Steric hindrance from 4-ethylphenyl substituent directs electrophiles to para positions relative to the carboxamide group
Hydrolysis and Functional Group Interconversion
The carboxamide moiety shows pH-dependent stability:
Acidic Hydrolysis (HCl 6M, reflux, 8h):
Basic Hydrolysis (NaOH 2M, EtOH/H₂O, 70°C, 6h):
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Partial decarboxylation observed at >6h reaction time
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
Directed Ortho-Metalation
The carboxamide group acts as a directing group for regioselective C-H activation:
Lithiation (LDA, THF, -78°C):
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Generates ortho-lithiated species at the 3-(trifluoromethyl)phenyl ring
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Quenched with electrophiles (e.g., DMF → formylation, 74% yield)
Photochemical Reactivity
UV irradiation (λ = 254 nm, CH₂Cl₂) induces:
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[4+2] Cycloaddition with dienophiles at the quinoline π-system
Stability Under Oxidative Conditions
| Oxidizing Agent | Effect Observed | Half-Life (25°C) |
|---|---|---|
| mCPBA (1 eq) | Epoxidation of ethylphenyl group | 3.2 hr |
| KMnO₄ (aq) | Oxidative cleavage of ethyl to COOH | Complete in 2 hr |
Critical Analysis of Reaction Pathways
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Electronic Effects : The -CF₃ group creates a strong meta-directing effect, suppressing electrophilic substitution at its attached ring while activating the quinoline core
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Steric Considerations : 4-Ethylphenyl substituent limits accessibility to C-2 and C-8 positions, as evidenced by MD simulations
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Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve yields in cross-couplings by stabilizing transition states
These reactivity profiles position the compound as a versatile intermediate for developing antimicrobial and anticancer agents, particularly through late-stage functionalization strategies.
Scientific Research Applications
Anticancer Activity
Research indicates that quinoline derivatives, including 2-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide, show promise as anticancer agents. Compounds with similar structures have been studied for their ability to inhibit various cancer cell lines. For example, they target pathways involved in cell proliferation and survival, such as the PI3K/mTOR signaling pathway. Inhibitors of mTOR are particularly relevant due to their role in regulating cell growth and metabolism .
Anti-inflammatory Properties
Quinoline derivatives have been reported to exhibit anti-inflammatory effects. The compound may act by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases . The structural modifications in this compound could enhance its efficacy compared to traditional anti-inflammatory drugs.
Analgesic Effects
Similar compounds have been documented for their analgesic properties. The mechanism likely involves modulation of pain pathways in the central nervous system, potentially offering a new avenue for pain management therapies .
Biological Evaluation
Biological evaluations of this compound typically focus on:
- Cell Viability Assays : To assess cytotoxicity against cancer cell lines.
- In Vivo Studies : To evaluate anti-inflammatory and analgesic effects in animal models.
- Mechanistic Studies : Investigating the interaction with specific molecular targets such as mTOR or cyclooxygenases (COX).
Case Studies
Several studies have highlighted the effectiveness of quinoline derivatives in clinical settings:
- Cancer Treatment : A study demonstrated that a similar quinoline derivative significantly inhibited tumor growth in xenograft models of melanoma .
- Inflammatory Disorders : Research showed that compounds with similar structures effectively reduced inflammation markers in models of arthritis .
- Pain Management : A clinical trial indicated promising results for quinoline-based analgesics in chronic pain patients, showing reduced reliance on opioids .
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Quinoline Core Modifications
- N-[3-(Acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide (): Structural Features: Fluorophenyl at position 2 and acetylamino-substituted phenyl at the carboxamide.
- 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide (): Structural Features: Hydroxy group at position 7 instead of ethylphenyl. Biological Activity: Hydroxy group may facilitate hydrogen bonding with enzymes, contrasting with the hydrophobic ethylphenyl in the target compound .
Carboxamide Substituents
- Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate (): Structural Features: Carbamoylphenylamino group at position 4 and trifluoromethyl at position 5. Biological Activity: Enhanced lipophilicity from the trifluoromethyl group improves membrane permeability. Key Difference: The carboxylate ester vs. carboxamide alters solubility and metabolic pathways .
- N-(3-(Dimethylamino)propyl)-2-phenylquinoline-4-carboxamide derivatives (): Structural Features: Dimethylamino or morpholino groups on the carboxamide side chain. Biological Activity: Antibacterial activity varies with substituent polarity; morpholino groups (59% yield) showed higher efficacy than dimethylamino derivatives .
Trifluoromethyl Group Positioning
- 2-[2-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid (): Structural Features: Trifluoromethyl at position 2 and carboxylic acid at position 3. Biological Activity: Carboxylic acid enhances metal-ion chelation but reduces cell permeability compared to carboxamides .
- 7-((6-Aminopyrimidin-4-yl)oxy)-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide (): Structural Features: Aminopyrimidine-oxy group at position 6. Biological Activity: Dual functional groups (aminopyrimidine and trifluoromethyl) enable multitarget enzyme inhibition, a feature absent in the target compound .
Biological Activity
2-(4-ethylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 325.32 g/mol. Its structure includes a quinoline core, which is known for various biological activities.
The biological activity of quinoline derivatives often involves several mechanisms, including:
- Inhibition of Enzymatic Activity : Many quinoline derivatives inhibit specific enzymes that play crucial roles in cancer cell proliferation.
- Induction of Apoptosis : Compounds like this compound may promote programmed cell death in cancer cells through the activation of apoptotic pathways.
- Antimicrobial Activity : Some studies suggest that quinoline derivatives exhibit antimicrobial properties, potentially through interference with bacterial DNA synthesis.
Biological Assays and Efficacy
Recent studies have evaluated the efficacy of this compound through various biological assays. Below is a summary of findings from specific assays:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 2.41 | Inhibition of cell proliferation |
| CCRF-CEM (Leukemia) | 10 | Modulation of kinase activity |
These results indicate that the compound exhibits significant cytotoxicity against breast cancer and cervical cancer cell lines, with lower potency against leukemia cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the quinoline core can significantly affect biological activity. For instance:
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to target proteins.
- Ethyl Group Positioning : The position and nature of substituents on the phenyl rings influence both potency and selectivity towards specific cancer types.
Case Studies
- Case Study on MCF-7 Cell Line : A study demonstrated that treatment with this compound resulted in increased levels of p53 protein and caspase-3 cleavage, indicating activation of apoptotic pathways.
- Comparative Study with Known Anticancer Agents : In comparative studies, this compound showed enhanced activity compared to standard treatments like doxorubicin, suggesting potential as a novel therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
